![molecular formula C10H10N2O2 B14762297 4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane] CAS No. 178-59-6](/img/structure/B14762297.png)
4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] is a spirocyclic compound that features a unique structure combining a cycloheptane ring, a pyrazole ring, and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] typically involves the condensation of 1,3-diketones with hydrazine. This reaction proceeds through a protonated 4H-pyrazole intermediate, which then undergoes spirocyclization to form the desired spirocyclic compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in click chemistry.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism by which 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in pericyclic reactions, such as the Diels-Alder reaction, due to its conjugated diene system .
類似化合物との比較
Similar Compounds
4H-Pyrazole: A simpler structure without the spirocyclic component.
Spiro[cycloheptane-1,2’-[1,3]dioxolane]: Lacks the pyrazole ring.
Spiro[cycloheptane-1,2’-[1,3]dioxolane-4H-pyrazole]: Similar structure but with different substituents.
Uniqueness
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] is unique due to its combination of a cycloheptane ring, a pyrazole ring, and a dioxolane ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler or less complex compounds.
特性
CAS番号 |
178-59-6 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
spiro[1,3-dioxolane-2,7'-4H-cyclohepta[c]pyrazole] |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-7-11-12-9(8)6-10(3-1)13-4-5-14-10/h1,3,6-7H,2,4-5H2 |
InChIキー |
ZYDYKSVKARNIHE-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)C=CCC3=CN=NC3=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B14762220.png)

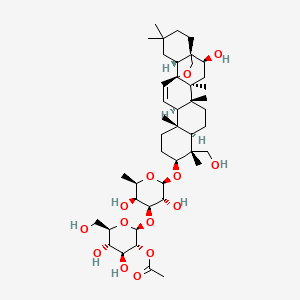
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)
![2-Propanesulfonamide,N-[(2S)-2,3-dihydro-5-(6-methyl-3-pyridinyl)-1H-inden-2-yl]-](/img/structure/B14762242.png)


![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
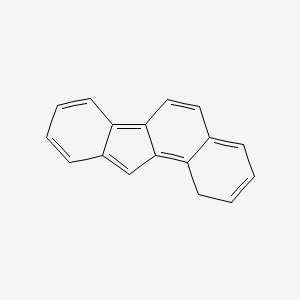
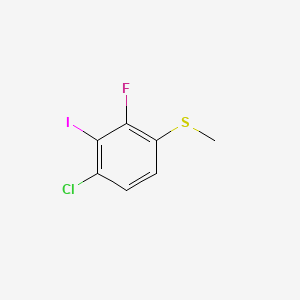
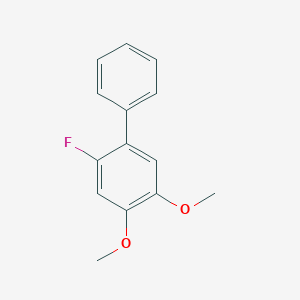
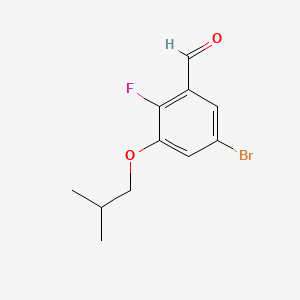
![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
